1-(Pyridin-2-ylcarbonyl)piperazine

Antidepressant Metabolism Pharmacokinetics Metabolite Profiling

1-(Pyridin-2-ylcarbonyl)piperazine (CAS 39639-98-0), also designated N-picolinyl-piperazine or EGYT-1354, is a heterocyclic organic compound featuring a piperazine ring linked to a pyridine moiety via a carbonyl bridge. With a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol, this building block is primarily utilized as a pharmaceutical intermediate and as a metabolite reference standard in antidepressant research.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 39639-98-0
Cat. No. B1295802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-ylcarbonyl)piperazine
CAS39639-98-0
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=CC=N2
InChIInChI=1S/C10H13N3O/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13/h1-4,11H,5-8H2
InChIKeyIULDWWUGMGLWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-ylcarbonyl)piperazine (CAS 39639-98-0) for Research Procurement: Essential Compound Profile


1-(Pyridin-2-ylcarbonyl)piperazine (CAS 39639-98-0), also designated N-picolinyl-piperazine or EGYT-1354, is a heterocyclic organic compound featuring a piperazine ring linked to a pyridine moiety via a carbonyl bridge [1]. With a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol, this building block is primarily utilized as a pharmaceutical intermediate and as a metabolite reference standard in antidepressant research [2]. Its structural attributes confer distinct physicochemical and metabolic properties that differentiate it from simpler piperazine scaffolds, making it a specialized procurement choice for medicinal chemistry and biochemical studies .

Why 1-(Pyridin-2-ylcarbonyl)piperazine Cannot Be Substituted with Generic Piperazine Analogs


Generic substitution of 1-(pyridin-2-ylcarbonyl)piperazine with unsubstituted piperazine or simpler alkylated derivatives is not scientifically valid. The introduction of the pyridin-2-ylcarbonyl moiety fundamentally alters the compound's physicochemical signature, as evidenced by a >220°C increase in predicted boiling point and a substantial shift in lipophilicity compared to the parent piperazine scaffold . Furthermore, the compound's documented role as a specific metabolite of the antidepressant EGYT-475, accounting for 30% of urinary metabolites in rats, demonstrates a unique metabolic fate that simpler piperazines do not share [1]. These quantifiable differences in both physical properties and biological context preclude interchangeable use in research or industrial applications, underscoring the necessity for exact procurement.

Product-Specific Quantitative Differentiation: 1-(Pyridin-2-ylcarbonyl)piperazine vs. Comparators


Metabolic Fate Differentiation: EGYT-1354 as a Specific Metabolite of EGYT-475

1-(Pyridin-2-ylcarbonyl)piperazine (designated EGYT-1354) is a quantitatively significant urinary metabolite of the antidepressant agent EGYT-475. In rats, EGYT-1354 accounts for 30% of the radioactivity in urine, a proportion that is approximately 8-fold higher than that of another identified metabolite, N-benzylpiperazine (EGYT-2760), which represents only 3.7% [1]. This differential metabolic conversion highlights the compound's specific and non-interchangeable role in the metabolic pathway of EGYT-475.

Antidepressant Metabolism Pharmacokinetics Metabolite Profiling

Predicted Physicochemical Differentiation: Boiling Point Comparison

The pyridin-2-ylcarbonyl substitution dramatically increases the predicted boiling point of the molecule compared to unsubstituted piperazine. The target compound has a predicted boiling point of 369.0±32.0 °C at 760 mmHg, whereas piperazine boils at 146.00 to 149.00 °C at the same pressure . This difference of approximately 220°C fundamentally alters the compound's behavior in thermal processes such as distillation, drying, and high-temperature reactions.

Physicochemical Properties Thermal Stability Process Chemistry

Lipophilicity Modulation: LogP Comparison vs. Piperazine

The addition of the pyridin-2-ylcarbonyl group substantially reduces the predicted lipophilicity of the molecule. The target compound exhibits a predicted ACD/LogP of -1.02, while unsubstituted piperazine has a LogP value of approximately -0.23 (or -1.17, depending on the source) [1]. This increased hydrophilicity directly impacts membrane permeability and solubility profiles, making the compound a distinct entity in drug design and formulation studies.

Lipophilicity ADME Properties Drug Design

Class-Level Activity: Urease Inhibition by Pyridylpiperazine Derivatives

While direct activity data for the specific compound is limited, pyridylpiperazine derivatives as a class exhibit potent urease inhibition. In a study of 1-(3-nitropyridin-2-yl)piperazine derivatives, the most active inhibitors (compounds 5b and 7e) demonstrated IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. These values are approximately 10-fold lower than that of the standard inhibitor thiourea (IC50 = 23.2 ± 11.0 µM) [1]. This class-level potency suggests that the pyridylpiperazine scaffold, which includes 1-(pyridin-2-ylcarbonyl)piperazine, confers a significant advantage for urease inhibition over traditional thiourea-based compounds.

Urease Inhibition Enzyme Assays Helicobacter pylori

Computational Prediction of Drug-Like Properties vs. Piperazine

Computational analysis predicts that 1-(pyridin-2-ylcarbonyl)piperazine adheres to drug-likeness rules with 0 violations of the Rule of 5, while possessing a polar surface area (PSA) of 45 Ų . In comparison, unsubstituted piperazine has a PSA of approximately 24 Ų . The nearly 2-fold larger PSA of the target compound is a direct consequence of the pyridylcarbonyl addition, and this parameter is strongly correlated with oral bioavailability and blood-brain barrier penetration.

Drug-Likeness ADMET Prediction Medicinal Chemistry

Recommended Research and Industrial Applications for 1-(Pyridin-2-ylcarbonyl)piperazine


Analytical Reference Standard for Antidepressant Metabolism Studies

Due to its specific and quantifiable presence as a major urinary metabolite of EGYT-475 (30% of total radioactivity in rats), 1-(pyridin-2-ylcarbonyl)piperazine is uniquely suited for use as an analytical reference standard in pharmacokinetic and metabolism studies of EGYT-475 and structurally related antidepressants [1]. Its distinct metabolic profile, which is 8.1-fold more abundant than the N-benzylpiperazine metabolite, cannot be replicated by generic piperazine standards [1].

Scaffold for Medicinal Chemistry and SAR Studies Targeting Urease

The pyridylpiperazine core is associated with potent urease inhibition, with certain derivatives exhibiting IC50 values approximately 10-fold lower than the standard inhibitor thiourea [1]. 1-(Pyridin-2-ylcarbonyl)piperazine serves as an ideal starting material for synthesizing novel urease inhibitors, particularly for research into treatments for Helicobacter pylori infections, where the inhibition of urease is critical for disrupting pathogen survival in the acidic stomach environment [1].

Building Block for Optimizing Physicochemical and ADME Properties

With a predicted LogP of -1.02 and a polar surface area of 45 Ų, this compound provides a significantly more hydrophilic and polarizable scaffold compared to unsubstituted piperazine (LogP ~ -0.23; PSA ~24 Ų) [1]. This makes it a valuable building block for medicinal chemists aiming to modulate the lipophilicity, solubility, and membrane permeability of lead compounds, particularly when a reduction in LogP or an increase in PSA is desirable for improving oral bioavailability or reducing CNS penetration [1].

Specialty Intermediate for High-Temperature Synthesis Processes

The compound's high predicted boiling point (369.0±32.0 °C) differentiates it from volatile piperazine (bp 146-149 °C) and allows for its use as a stable intermediate in chemical reactions conducted at elevated temperatures where simpler piperazines would evaporate or degrade [1]. This property is particularly relevant for industrial process chemistry involving high-boiling solvents or melt-phase reactions [1].

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